1,2-Dibromo-(1,1,2,2-2H4)ethane
Overview
Description
1,2-Dibromo-(1,1,2,2-2H4)ethane is a halogenated hydrocarbon, specifically a dibromoethane derivative. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their properties, which can be extrapolated to understand the characteristics of 1,2-Dibromo-(1,1,2,2-2H4)ethane.
Synthesis Analysis
The synthesis of brominated compounds can be achieved through various methods, including oxidative coupling reactions. For instance, the synthesis of dimeric ligands was accomplished using bromine and 1,2-dibromoethane as oxidizing agents, which suggests that similar methods could be applied to synthesize 1,2-Dibromo-(1,1,2,2-2H4)ethane . Additionally, the reaction of 1-methylimidazole with 1,2-dibromoethane indicates that halogenated ethanes can be used to introduce bromine atoms into organic molecules .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, with various conformations possible. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride shows that the molecule is relatively flat due to the anti conformations of the –CH2– groups . This information can be useful in predicting the conformational preferences of 1,2-Dibromo-(1,1,2,2-2H4)ethane.
Chemical Reactions Analysis
Brominated compounds are known to participate in a range of chemical reactions. The thermal decomposition of brominated flame retardants, such as BTBPE, involves hydrogen shifts and fission of C-C bonds, leading to the formation of various brominated products . This suggests that 1,2-Dibromo-(1,1,2,2-2H4)ethane could undergo similar decomposition pathways under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the presence of hydrogen bonds and halogen interactions in the crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate contributes to the stability of the compound . These types of interactions could also affect the properties of 1,2-Dibromo-(1,1,2,2-2H4)ethane.
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
Research by Weigert et al. (1970) utilized nuclear magnetic resonance (NMR) spectroscopy to determine the conformational equilibria and rates of conformational interconversion of halogenated ethanes, including 1,2-dibromo-(1,1,2,2-2H4)ethane. This study provides insights into the ground-state energies and barriers for internal rotation of these substances, which is crucial for understanding their chemical behavior and stability (Weigert, Winstead, Garrels, & Roberts, 1970).
Aliphatic and Aromatic Halocarbons in Drinking Water
Strubel and Grummt (1987) investigated the presence of halogenated ethanes and ethenes in drinking water, including 1,2-dibromoethane. Their research focused on the formation of these compounds during water chlorination and their commercial importance. This study contributes to understanding the potential environmental and health impacts of these substances in water sources (Strubel & Grummt, 1987).
Glutathione-Mediated Binding of Dibromoalkanes to DNA
Inskeep and Guengerich (1984) explored the DNA binding properties of dibromoalkanes, including 1,2-dibromo-(1,1,2,2-2H4)ethane. They discovered that this binding is mediated by glutathione S-transferase, emphasizing the biochemical interactions and potential implications of these compounds in genetic material (Inskeep & Guengerich, 1984).
Biodegradation in Groundwater
Hatzinger et al. (2015) studied the aerobic biodegradation of 1,2-dibromoethane in groundwater. Their research aimed to enhance the degradation of this compound using ethane or propane and inorganic nutrients, providing a potential approach for in situ remediation of contaminated groundwater (Hatzinger, Streger, & Begley, 2015).
Synthesis and Separation
Liu Qiao-yun (2004) researched the synthesis of 1-bromo-2-(p-nitrophenoxy)ethane using 1,2-dibromo-(1,1,2,2-2H4)ethane. The study focused on the separation and solubility properties of the compounds formed in this reaction, demonstrating the utility of this dibromoethane in organic synthesis (Liu Qiao-yun, 2004).
Safety And Hazards
1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .
properties
IUPAC Name |
1,2-dibromo-1,1,2,2-tetradeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177104 | |
Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-(1,1,2,2-2H4)ethane | |
CAS RN |
22581-63-1 | |
Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.